molecular formula C20H20FNO3 B12108192 trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester

trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester

Cat. No.: B12108192
M. Wt: 341.4 g/mol
InChI Key: HQCMRPPNDBQTRB-UHFFFAOYSA-N
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Description

trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and fluorophenyl groups, as well as a carboxylic acid methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential interactions with biological macromolecules.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Studied as a potential lead compound for drug development.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
  • trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine

Comparison:

  • Structural Differences: While similar in core structure, these compounds differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
  • Reactivity: The presence of different functional groups (e.g., hydroxyl, sulfonate) can lead to variations in reactivity, particularly in oxidation and reduction reactions.
  • Biological Activity: The differences in functional groups also affect the compounds’ interactions with biological targets, leading to variations in their therapeutic potential and mechanism of action.

Properties

IUPAC Name

methyl 1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCMRPPNDBQTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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